molecular formula C12H19NS B12952606 Cyclohexyl(3-methylthiophen-2-yl)methanamine

Cyclohexyl(3-methylthiophen-2-yl)methanamine

Cat. No.: B12952606
M. Wt: 209.35 g/mol
InChI Key: SRWWSXKVSAIEEF-UHFFFAOYSA-N
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Description

Cyclohexyl(3-methylthiophen-2-yl)methanamine is a secondary amine featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-methylthiophen-2-yl moiety. The cyclohexyl group contributes steric bulk and influences conformational flexibility, while the methyl-substituted thiophene may modulate electronic properties and binding interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-methylthiophen-2-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Moiety: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group to the methanamine moiety, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-methylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles, electrophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl(3-methylthiophen-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Substituent Effects on Reactivity and Yield

  • Cyclohexyl Methanamine Derivatives : In oxidative olefination reactions, cyclohexyl methanamine (2k) yielded only 30% product, significantly lower than thiophene-methanamine (73%) or naphthalen-α-methanamine (88%) . This suggests that the cyclohexyl group may hinder reaction efficiency due to steric hindrance or poor electronic compatibility.
Compound Substituent Reaction Yield Key Structural Feature
Cyclohexyl(3-methylthiophen-2-yl)methanamine 3-methylthiophen-2-yl N/A Methyl enhances electron density
(3-Chlorothiophen-2-yl)methanamine 3-chlorothiophen-2-yl N/A Chloro introduces electron withdrawal
Cyclohexyl methanamine (2k) Cyclohexyl 30% Steric bulk reduces yield

Cyclohexyl vs. Heterocyclic Replacements

  • Tetrahydro-2H-pyran-4-yl Analogue : Replacing the cyclohexyl group with a tetrahydro-2H-pyran-4-yl moiety (e.g., (3-methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine) introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity . This substitution could improve bioavailability compared to the more lipophilic cyclohexyl derivative.

Pharmacological and Biochemical Relevance

  • Pharmacophore Models : Cyclohexyl and cyclohexyl methyl groups are recurrent in SARS-CoV-2 Mpro inhibitors, where their shape and hydrophobicity aid in binding pocket interactions . The 3-methylthiophen-2-yl group in this compound may similarly contribute to π-π stacking or hydrophobic interactions.
  • GABA Transporter Inhibition : Compounds with bis(3-methylthiophen-2-yl) groups (e.g., 3-{4-[bis(3-methylthiophen-2-yl)methylidene]piperidin-1-yl}-5-methyloxolan-2-one) demonstrate the importance of thiophene multiplicity in modulating activity . The single thiophene in this compound may offer a balance between potency and metabolic stability.

Biological Activity

Cyclohexyl(3-methylthiophen-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a methanamine backbone, which in turn is linked to a 3-methylthiophen-2-yl moiety. This unique combination of functional groups potentially influences its reactivity and biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • N-Alkylation Reactions : Utilizing cyclohexylamine and 3-methylthiophen-2-carbaldehyde.
  • Reduction Reactions : Converting corresponding ketones or imines into the amine form.

These methods allow for the generation of the compound in varying purities and yields, which can affect biological testing outcomes.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
3-MethylthiopheneThiophene ringSimpler structure without amine functionality
CyclohexylamineCyclohexane ring + amineLacks the thiophene moiety
4-(Cyclohexylmethyl)phenolPhenolic structureDifferent aromatic system; potential antioxidant activity
N,N-DimethylaminopropylbenzamideAromatic amideDifferent functional group; potential anti-inflammatory properties

This comparison highlights how the unique combination of cyclohexane, thiophene, and amine functionalities in this compound may lead to distinct biological activities not present in other compounds.

Case Studies and Research Findings

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

cyclohexyl-(3-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C12H19NS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h7-8,10-11H,2-6,13H2,1H3

InChI Key

SRWWSXKVSAIEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2CCCCC2)N

Origin of Product

United States

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